molecular formula C13H30OSn B110806 (Tributylstannyl)methanol CAS No. 27490-33-1

(Tributylstannyl)methanol

Cat. No.: B110806
CAS No.: 27490-33-1
M. Wt: 321.09 g/mol
InChI Key: MKBQBFPNTLPOIV-UHFFFAOYSA-N
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Description

(Tributylstannyl)methanol , also known as tributyl(hydroxymethyl)stannane , has the chemical formula C13H30OSn . Its average mass is approximately 321.087 Da , and the monoisotopic mass is 322.131866 Da . This compound belongs to the class of organotin compounds and contains a tin atom bonded to three butyl groups and a hydroxymethyl group.


Synthesis Analysis

  • The reaction proceeds, resulting in the formation of This compound .

Scientific Research Applications

Chromatographic Monitoring of Synthesis

(Tributylstannyl)methanol's formation from tributyltin hydride via unstable lithiated intermediates has been studied. Derivatization methods have been developed to monitor this synthesis using chromatography, addressing challenges like low volatility and poor solubility of the intermediates. This research provides insights into more efficient monitoring of this compound synthesis (Antonucci et al., 1999).

Stille and Suzuki–Miyaura Cross-Coupling Reactions

In the context of Stille and Suzuki–Miyaura cross-coupling reactions, this compound has been used to produce enantiomerically pure products. This research highlights its utility in producing chiral compounds, which are crucial in various chemical and pharmaceutical processes (Malová Križková & Hammerschmidt, 2013).

Preparation of Chiral alpha-oxy-[2H1]methyllithiums

The preparation of chiral alpha-oxy-[2H1]methyllithiums with high enantiomeric excess (ee) involved the use of (tributylstannyl)methyl 2,2,6,6-tetramethylpiperidine-1-carboxylate. This study contributes to understanding the configurational stability of these compounds and their potential applications in stereochemistry and pharmaceutical synthesis (Kapeller et al., 2007).

Methanol-to-Hydrocarbon Chemistry

Research on methanol-to-hydrocarbon chemistry has explored the conversion of methanol to higher alcohols, including the use of metal acetylides, showing the potential of this compound in fuel and energy sectors (Fox et al., 1984).

Ethanol Upgrading with Methanol

Studies have demonstrated the upgrading of ethanol with methanol in water for the production of isobutanol, an improved biofuel. This research signifies the role of this compound in sustainable fuel production and the green chemistry sector (Liu et al., 2016).

Higher Alcohols Synthesis from Syngas

This compound has been implicated in the synthesis of higher alcohols from syngas, contributing to environmentally friendly and economical alternatives for alcohol production in the chemical and energy industries (Luk et al., 2017).

Methanol Adsorption and Desorption Studies

The adsorption and desorption of methanol have been studied to understand surface sites of metal oxide catalysts, where this compound plays a role in probing the nature of these surface sites (Wu et al., 2012).

Future Directions

: ChemSpider: (Tributylstannyl)methanol : Organic Syntheses Procedure

Mechanism of Action

Biochemical Analysis

Properties

{ "Design of the Synthesis Pathway": "The synthesis of (Tributylstannyl)methanol can be achieved through a Grignard reaction.", "Starting Materials": [ "Butylmagnesium bromide", "Tin(IV) chloride", "Methanol" ], "Reaction": [ "Add butylmagnesium bromide slowly to a solution of tin(IV) chloride in anhydrous ether under stirring at a temperature of -10°C to -5°C.", "After the addition is complete, continue stirring the reaction mixture for an additional 2 hours at the same temperature.", "Add methanol to the reaction mixture slowly while maintaining the temperature at -10°C to -5°C.", "Allow the reaction to proceed for an additional 2 hours at the same temperature.", "Quench the reaction by adding water and stirring for 30 minutes.", "Extract the organic layer and dry over anhydrous magnesium sulfate.", "Filter and concentrate the organic layer under reduced pressure to obtain (Tributylstannyl)methanol as a colorless liquid." ] }

27490-33-1

Molecular Formula

C13H30OSn

Molecular Weight

321.09 g/mol

IUPAC Name

tributylstannylmethanol

InChI

InChI=1S/3C4H9.CH3O.Sn/c3*1-3-4-2;1-2;/h3*1,3-4H2,2H3;2H,1H2;

InChI Key

MKBQBFPNTLPOIV-UHFFFAOYSA-N

SMILES

CCCC[Sn](CCCC)(CCCC)CO

Canonical SMILES

CCC[CH2].CCC[CH2].CCC[CH2].[CH2]O.[Sn]

Pictograms

Flammable; Acute Toxic; Irritant; Health Hazard; Environmental Hazard

synonyms

1-(Tributylstannyl)methanol;  (Hydroxymethyl)tributyltin;  Tributyl(hydroxymethyl)stannane;  (Tributylstannyl)-methanol; 

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a mixture of diisopropylamine (62 ml, 0.44 mol) and tetrahydrofuran (1000 ml) were added dropwise n-butyllithium (2.6M n-hexane solution, 100 ml, 0.26 mol) and n-butyllithium (1.6M n-hexane solution, 95 ml, 0.15 mol) at −78° C. (external temperature). Then, the reaction mixture was stirred for 30 minutes. To the mixture was added dropwise tributyltin hydride (100 ml, 0.37 mol) at −78° C. (external temperature). Then, the reaction mixture was stirred at 0° C. (external temperature) for 60 minutes. After the reaction mixture was cooled at −78° C. (external temperature) and paraformaldehyde (13 g, 0.15 mol) was added to the reaction mixture. The reaction mixture was gradually raised to room temperature, and then, the reaction mixture was stirred at room temperature overnight. To the reaction mixture were added water, an aqueous ammonium chloride solution and diethyl ether, and the organic layer was separated. The organic layer was sequentially washed with an aqueous saturated sodium bicarbonate solution and an aqueous saturated sodium chloride solution. The organic layer was separated, and the solvent was distilled off under reduced pressure. The residue was purified by neutral silica gel column chromatography (heptane:diethyl ether=4:1) to obtain the title compound (95 g, 0.30 mol, 80%).
Quantity
62 mL
Type
reactant
Reaction Step One
Quantity
1000 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
95 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Three
Quantity
13 g
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Yield
80%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How is (tributylstannyl)methanol synthesized effectively?

A1: A two-step procedure offers a convenient and high-yielding synthesis of this compound. [] This method, as described in the paper "Tributyl[(methoxymethoxy)methyl]stannane," begins with the addition of tri-n-butylstannyllithium to paraformaldehyde. [] Subsequent methoxymethylation is then achieved through acetal exchange with dimethoxymethane, facilitated by boron trifluoride etherate and molecular sieves. [] This approach surpasses alternative methods in terms of yield and purity. []

Q2: What are the key analytical techniques used to assess the purity of this compound?

A2: Gas chromatography serves as a reliable method for analyzing the purity of this compound. [] A DB-1701 fused silica capillary column, maintained at specific temperature and pressure conditions, effectively separates the compound from potential impurities. [] The retention time of this compound under these conditions is reported as 13.1 minutes, allowing for accurate identification and quantification. []

Q3: What safety precautions should be considered when handling this compound?

A3: this compound, like all organostannanes, requires careful handling due to its potential toxicity. [] Direct contact should be avoided, and all manipulations should be conducted within a well-ventilated fume hood. [] For long-term storage, the reagent can be stored under nitrogen in a freezer, ensuring its stability and minimizing potential hazards. []

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